molecular formula C20H29NO5 B13067622 Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-

Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-

Cat. No.: B13067622
M. Wt: 363.4 g/mol
InChI Key: KQCCHRPWEWFUDP-GXTWGEPZSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a hydroxyphenyl ester, and a dimethylethoxycarbonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropyl group, the esterification of the hydroxyphenyl group, and the introduction of the dimethylethoxycarbonyl group. Common reagents used in these reactions may include cyclopropyl bromide, hydroxybenzoic acid, and dimethylethyl carbonate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules can be useful in drug design and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets and pathways. For example, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The cyclopropyl group and hydroxyphenyl ester may play key roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester
  • Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-methoxyphenyl ester

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Biological Activity

Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel- is particularly interesting due to its structural complexity and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in treating drug-resistant pathogens.

Chemical Structure and Properties

The compound's molecular formula is C15H25N1O4C_{15}H_{25}N_{1}O_{4}, with a molecular weight of approximately 283.37 g/mol. Its structure includes a propanoic acid backbone with a dimethyl substitution and a hydroxyphenyl group, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of propanoic acid derivatives. A series of experiments were conducted to evaluate the efficacy of the compound against multidrug-resistant pathogens.

  • In Vitro Studies : The compound was tested against various strains of bacteria and fungi. Notably, it demonstrated moderate antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL. However, it showed limited antifungal activity against Candida auris and other drug-resistant fungal strains .
PathogenActivityMIC (µg/mL)
Staphylococcus aureusModerate32
Enterococcus faecalisModerate64
Candida aurisLimited>64

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Phenolic compounds are known for their ability to modulate inflammatory pathways. Preliminary assays indicated that the propanoic acid derivative could inhibit pro-inflammatory cytokine production in vitro, suggesting a possible mechanism for its anti-inflammatory action .

Case Study 1: Synthesis and Screening of Derivatives

A study focused on synthesizing various derivatives of propanoic acid with modifications to the hydroxyphenyl group. These derivatives were screened for their biological activities against drug-resistant pathogens. Among the synthesized compounds, several exhibited enhanced antimicrobial properties compared to the parent compound. For instance, a derivative with an additional methoxy group showed improved activity against E. coli and Klebsiella pneumoniae .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related compounds to determine how structural variations influence biological activity. The introduction of different substituents on the phenolic ring significantly affected antimicrobial efficacy, with certain modifications leading to increased potency against Gram-negative bacteria .

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

[4-hydroxy-3-[(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H29NO5/c1-19(2,3)17(23)25-13-7-8-16(22)15(10-13)14-9-12(14)11-21-18(24)26-20(4,5)6/h7-8,10,12,14,22H,9,11H2,1-6H3,(H,21,24)/t12-,14+/m0/s1

InChI Key

KQCCHRPWEWFUDP-GXTWGEPZSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)[C@@H]2C[C@H]2CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)O)C2CC2CNC(=O)OC(C)(C)C

Origin of Product

United States

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